Silane, trimethyl(nonyloxy)-

Description

Context within Organosilicon Chemistry and Silane (B1218182) Coupling Agents

Organosilicon chemistry is a branch of organometallic chemistry that studies compounds containing carbon-silicon bonds. wikipedia.org These compounds are often similar to conventional organic compounds in that they can be colorless, flammable, and hydrophobic. wikipedia.org The field was extensively developed by Frederic Kipping in the early 20th century. wikipedia.org A crucial subclass of organosilicon compounds is the silane coupling agents. These are organosilanes that possess at least two different types of reactive groups attached to the silicon atom. researchgate.net

One group, typically a hydrolyzable group like an alkoxy group (e.g., methoxy (B1213986), ethoxy), reacts with inorganic materials such as glass, metals, or silica (B1680970) to form strong covalent Si-O bonds with hydroxyl groups on the surface. researchgate.netsinosil.com The other reactive group is an organofunctional moiety that is compatible with or can react with organic materials, such as polymers and resins. researchgate.net This dual-reactivity allows silane coupling agents to function as molecular bridges, creating a durable link between inorganic and organic materials. researchgate.netmdpi.com This bridging capability is fundamental to their use in enhancing adhesion, improving the mechanical properties of composite materials, and increasing resistance to moisture and corrosion. sinosil.comcnrs.frmdpi.com

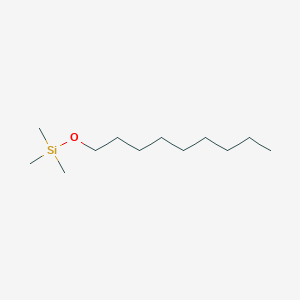

Silane, trimethyl(nonyloxy)- fits within this context as a surface-modifying agent. Its structure consists of a trimethylsilyl (B98337) group [(CH₃)₃Si-] and a nonyloxy group [-O(CH₂)₈CH₃]. The Si-O-C linkage is susceptible to hydrolysis, which is a key step in the silanization process where the molecule bonds to a substrate. mpg.de

Table 1: General Functions of Silane Coupling Agents

| Function | Description |

| Adhesion Promotion | Acts as an interfacial bridge between inorganic substrates and organic polymers, improving bond strength. researchgate.netcnrs.fr |

| Surface Modification | Alters the surface properties of materials, such as imparting hydrophobicity (water repellency). sinosil.com |

| Composite Reinforcement | Enhances the dispersion of inorganic fillers in polymer matrices, leading to improved mechanical strength. researchgate.net |

| Corrosion Resistance | Forms a protective film on substrate surfaces, preventing moisture penetration and degradation. sinosil.com |

Significance as a Specialized Organosilane Compound in Research

The significance of Silane, trimethyl(nonyloxy)- in research stems from its specific molecular architecture. The presence of the trimethylsilyl group and the long, nine-carbon nonyloxy chain provides a distinct set of properties. The nonyloxy group, in particular, imparts significant hydrophobicity (water repellency) to surfaces treated with this compound.

Research focuses on this compound for its ability to create highly non-polar, low-energy surfaces. The long alkyl chain is a key feature, differentiating it from silanes with shorter chains or different functional groups. This structure is critical for studies involving surface modification, where the goal is to control wetting, adhesion, and biocompatibility.

In materials science, researchers investigate how the application of trimethyl(nonyloxy)silane to surfaces can enhance the performance of coatings and composite materials. For example, its use can lead to improved moisture resistance and better durability under various environmental conditions. Studies in this area often involve characterizing the modified surfaces using techniques like contact angle measurements and atomic force microscopy to understand the resulting surface topography and chemistry. mpg.de

Overview of Research Paradigms and Disciplinary Relevance

The study of Silane, trimethyl(nonyloxy)- is relevant across several scientific disciplines, primarily centered around materials science and chemistry.

Materials Science: This is the most prominent field for research involving trimethyl(nonyloxy)silane. Scientists use it to modify the surfaces of fillers and reinforcements in polymer composites, to create water-repellent coatings, and to improve the adhesion between dissimilar materials. researchgate.netcnrs.fr Research paradigms often involve applying the silane to substrates like glass, ceramics, or metals and then evaluating the performance of the resulting material in terms of mechanical strength, environmental durability, and surface energy. cnrs.fr

Chemistry: In synthetic chemistry, research may focus on the synthesis of novel silanes with tailored functionalities for specific applications. mpg.denih.gov Mechanistic studies investigate the hydrolysis and condensation reactions of the silane on different surfaces. mpg.de Furthermore, analytical chemistry plays a role in characterizing the compound and the modified surfaces, employing techniques like mass spectrometry and spectroscopy. archive.org

Environmental Science: The presence of organosilicon compounds in the environment is a subject of study. Compounds like trimethyl(nonyloxy)silane may be investigated as part of broader analyses of anthropogenic compounds in aquatic systems. ntu.ac.uk

Table 2: Physicochemical Properties of Silane, trimethyl(nonyloxy)-

| Property | Value | Source |

| CAS Number | 18388-84-6 | chemeo.com |

| Molecular Formula | C₁₂H₂₈OSi | archive.org |

| Molecular Weight | 216.43 g/mol | archive.org |

| IUPAC Name | trimethyl(nonyloxy)silane | chemeo.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

18388-84-6 |

|---|---|

Molecular Formula |

C12H28OSi |

Molecular Weight |

216.43 g/mol |

IUPAC Name |

trimethyl(nonoxy)silane |

InChI |

InChI=1S/C12H28OSi/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-12H2,1-4H3 |

InChI Key |

WZNQZZJRYURJIJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCO[Si](C)(C)C |

Canonical SMILES |

CCCCCCCCCO[Si](C)(C)C |

Synonyms |

Trimethyl(nonyloxy)silane |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Trimethyl Nonyloxy Silane

Established Synthetic Pathways for Organosilanes in General

The production of organosilanes is achieved through several well-established chemical routes, ranging from large-scale industrial processes to specific laboratory-scale syntheses. These methods can be broadly categorized into hydrolytic, non-hydrolytic, and direct synthesis pathways.

Hydrolytic condensation is a cornerstone of silicon chemistry, particularly in the formation of siloxane bonds (Si-O-Si), which are the backbone of silicone polymers. This process typically begins with the hydrolysis of a reactive precursor, such as an organochlorosilane or a tetraalkoxysilane. bohrium.comgelest.com In this initial step, the hydrolyzable groups (e.g., chloro- or alkoxy- groups) react with water to form silanol (B1196071) (Si-OH) functional groups. gelest.com

The kinetics of both hydrolysis and condensation are significantly influenced by pH, with catalysis occurring under both acidic and basic conditions. gelest.comtandfonline.com

While hydrolytic methods are common, non-hydrolytic routes offer alternative pathways to siloxane bond formation that avoid the presence of water. These methods are particularly useful for synthesizing materials with controlled structures and for reactions involving moisture-sensitive compounds. oup.com

One prominent non-hydrolytic method involves the reaction between an alkoxysilane and a chlorosilane, often catalyzed by a Lewis acid like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). google.com In this process, a siloxane bond is formed along with an alkyl chloride as a byproduct. Another approach is the dehydrocarbon condensation, or Piers-Rubinsztajn reaction, where a hydrosilane (Si-H) reacts with an alkoxysilane (Si-OR) in the presence of a catalyst like tris(pentafluorophenyl)borane, yielding a siloxane and an alkane. mdpi.com

Other non-hydrolytic strategies include the hydrogenolysis of benzyloxysilanes using a palladium-on-carbon (Pd/C) catalyst, which produces a silanol under anhydrous conditions. oup.com Additionally, reactions using formic acid in organic solvents can induce the condensation of alkoxysilane monomers to form silica (B1680970) or polysilsesquioxane particles without the addition of water. researchgate.net

The dominant industrial method for producing the primary precursors for the silicone industry is the Direct Synthesis, also known as the Müller-Rochow process. mdpi.comencyclopedia.pub This process, discovered in the 1940s, involves the reaction of elemental silicon with an organic halide, typically methyl chloride, at high temperatures (around 300 °C) over a copper catalyst. wikipedia.org

The primary product of this reaction is dimethyldichlorosilane ((CH₃)₂SiCl₂), a versatile monomer for producing a wide range of silicone polymers. wikipedia.org Other valuable products, such as methyltrichlorosilane (B1216827) (CH₃SiCl₃) and trimethylsilyl (B98337) chloride ((CH₃)₃SiCl), are also formed. wikipedia.org It is estimated that approximately 90% of all silicone monomers are produced via the Müller-Rochow process, highlighting its economic and industrial importance. encyclopedia.pub This method provides a cost-effective and efficient route to the organochlorosilanes that serve as the starting materials for many of the hydrolytic and non-hydrolytic syntheses of more complex organosilanes. encyclopedia.pub

Precursor Chemistry and Reactivity in Trimethyl(nonyloxy)silane Formation

Trimethyl(nonyloxy)silane is a type of silyl (B83357) ether. The most direct and common laboratory-scale synthesis of such compounds is the silylation of an alcohol with a reactive silylating agent. wikipedia.orgrsc.org

The key precursors for the formation of trimethyl(nonyloxy)silane are:

Nonan-1-ol (B41252) : The alcohol that provides the nonyloxy- group.

Chlorotrimethylsilane (B32843) ((CH₃)₃SiCl) : A highly reactive and common silylating agent that provides the trimethylsilyl group. wikipedia.orgnih.gov

The reaction involves the nucleophilic attack of the oxygen atom from the hydroxyl group of nonan-1-ol on the electrophilic silicon atom of chlorotrimethylsilane. This reaction proceeds readily and results in the formation of a new silicon-oxygen bond, yielding the desired trimethyl(nonyloxy)silane and a molecule of hydrogen chloride (HCl) as a byproduct. wikipedia.org

To drive the reaction to completion and to prevent potential acid-catalyzed side reactions, a stoichiometric amount of a weak base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture. The base acts as an acid scavenger, neutralizing the HCl as it is formed. wikipedia.org Silyl ethers are widely used in organic synthesis as protecting groups for alcohols due to their ease of formation and subsequent cleavage under specific conditions. rsc.org

Mechanistic Studies of Silane (B1218182) Formation and Transformation

The utility of alkoxysilanes is intrinsically linked to their reactivity, particularly their tendency to undergo hydrolysis. The study of these reaction mechanisms and kinetics is crucial for controlling their application, whether as surface modifiers, coupling agents, or precursors in sol-gel processes.

The primary transformation of trimethyl(nonyloxy)silane in the presence of water is the hydrolysis of its Si-O-C bond to yield a silanol (trimethylsilanol) and the parent alcohol (nonan-1-ol). The rate of this hydrolysis is highly sensitive to several environmental parameters.

pH : The hydrolysis of alkoxysilanes is catalyzed by both acids and bases, exhibiting a minimum reaction rate at a neutral pH of approximately 7. cfmats.com Under acidic conditions, the reaction is initiated by the protonation of the alkoxy oxygen, making it a better leaving group. gelest.com In alkaline media, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov

Temperature : The rate of hydrolysis increases with temperature, following the general principles of chemical kinetics. cfmats.com Studies on similar alkoxysilanes have shown a significant increase in the hydrolysis rate constant with rising temperature, allowing for the calculation of the reaction's activation energy. researchgate.net

Solvent : The choice of solvent can influence the hydrolysis rate. Factors such as solvent polarity and its ability to form hydrogen bonds can affect the stability of the transition state and thus the reaction kinetics. researchgate.netnih.gov

Steric and Inductive Effects : The structure of the alkoxysilane itself plays a critical role. The rate of hydrolysis generally decreases with increasing steric bulk of the alkoxy group (e.g., methoxy (B1213986) hydrolyzes faster than ethoxy). gelest.com Electron-withdrawing groups attached to the silicon atom can increase the rate of hydrolysis by making the silicon more electrophilic. tandfonline.com

The table below presents illustrative data from a study on methyltriethoxysilane (MTES) hydrolysis, demonstrating the pronounced effect of temperature and solvent choice under alkaline conditions.

Interactive Data Table: Hydrolysis Rate Constants for MTES

| Temperature (°C) | Solvent | Rate Constant (k x 10³) (min⁻¹) |

|---|---|---|

| 30 | Methanol | 1.88 |

| 40 | Methanol | 4.07 |

| 50 | Methanol | 8.12 |

| 30 | Ethanol | 1.34 |

| 40 | Ethanol | 2.95 |

| 50 | Ethanol | 5.91 |

| 30 | Dioxane | 0.98 |

| 40 | Dioxane | 2.23 |

| 50 | Dioxane | 4.67 |

This data, adapted from studies on MTES, illustrates general principles of alkoxysilane hydrolysis kinetics. researchgate.net

Condensation Mechanisms and Oligomerization Processes of Trimethyl(nonyloxy)silane

The journey from monomeric trimethyl(nonyloxy)silane to oligomeric structures involves two primary reactions: hydrolysis and condensation. nih.gov

Hydrolysis: In the initial step, the nonyloxy group (-OC₉H₁₉) of trimethyl(nonyloxy)silane is replaced by a hydroxyl group (-OH) upon reaction with water. This reaction produces a trimethylsilanol (B90980) intermediate and nonanol as a byproduct. The reaction can be catalyzed by either acids or bases. unm.edu

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the oxygen atom in the nonyloxy group, making it a better leaving group. A water molecule then attacks the silicon atom. nih.gov

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the silicon atom, leading to the displacement of the nonyloxy group. nih.gov

Condensation: Following hydrolysis, the resulting trimethylsilanol molecules can react with each other or with unhydrolyzed trimethyl(nonyloxy)silane molecules to form siloxane bridges. This condensation can proceed through two main pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. unm.edu

Alcohol-producing condensation: A silanol group reacts with an alkoxysilane to form a siloxane bond and a molecule of nonanol. unm.edu

The mechanisms for these condensation reactions are also typically catalyzed by acids or bases and proceed via a bimolecular nucleophilic substitution (Sɴ2) type mechanism at the silicon center. tandfonline.comafinitica.comresearchgate.net In an alkaline medium, deprotonated silanol groups act as nucleophiles, attacking the silicon atom of another silanol or alkoxysilane. nih.gov In an acidic medium, a protonated silanol group is attacked by a neutral silanol. nih.gov

The rate and extent of both hydrolysis and condensation, and thus the structure of the resulting oligomers, are influenced by several factors, as detailed in the table below.

| Factor | Effect on Hydrolysis and Condensation |

| pH | The rates of both hydrolysis and condensation are significantly influenced by the pH of the reaction mixture. Generally, the reactions are slowest near neutral pH and are catalyzed by both acids and bases. unm.edu |

| Water to Silane Ratio | A higher water-to-silane ratio generally favors more complete hydrolysis before significant condensation occurs, leading to more extensively cross-linked networks. nih.gov |

| Solvent | The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing reaction rates. nih.gov |

| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation reactions. nih.gov |

| Catalyst | The type and concentration of the acid or base catalyst have a profound impact on the reaction kinetics and the final structure of the oligomers. nih.gov |

The interplay of these factors determines the final structure of the oligomeric or polymeric materials derived from trimethyl(nonyloxy)silane.

Investigation of Radical and Ionic Pathways in Organosilane Synthesis

While the synthesis of trimethyl(nonyloxy)silane itself is dominated by ionic pathways, a broader look at organosilane synthesis reveals the significant roles of both radical and ionic mechanisms in the formation of silicon-carbon and silicon-heteroatom bonds.

Ionic Pathways in Organosilane Synthesis:

The most prevalent ionic pathway in the synthesis of alkoxysilanes like trimethyl(nonyloxy)silane is nucleophilic substitution at the silicon atom (Sɴ2@Si). researchgate.netlibretexts.org This mechanism is central to the reaction of a silicon halide with an alcohol or alkoxide.

In a typical synthesis of trimethyl(nonyloxy)silane, a trimethylsilyl halide (e.g., trimethylchlorosilane) is reacted with nonanol or a nonanolate salt. The reaction proceeds as follows:

Nucleophilic Attack: The oxygen atom of the alcohol or alkoxide acts as a nucleophile and attacks the electrophilic silicon atom of the trimethylsilyl halide.

Transition State: A pentacoordinate silicon intermediate or transition state is formed. tandfonline.com

Leaving Group Departure: The halide ion departs, resulting in the formation of the trimethyl(nonyloxy)silane and a byproduct (e.g., a salt if an alkoxide is used, or a protonated base if an alcohol and a base are used).

The table below summarizes key aspects of this ionic pathway.

| Feature | Description |

| Mechanism Type | Sɴ2 at Silicon (Sɴ2@Si) |

| Key Intermediates | Pentacoordinate silicon species |

| Driving Force | Electrophilicity of the silicon atom and nucleophilicity of the oxygen atom. |

| Stereochemistry | Inversion of configuration at the silicon center (if chiral). |

Radical Pathways in Organosilane Synthesis:

Radical reactions offer alternative and complementary methods for the formation of organosilanes, particularly for the creation of silicon-carbon bonds. rhhz.netresearchgate.net These reactions involve silyl radicals as key intermediates, which can be generated through various methods, including the use of radical initiators or photoredox catalysis. researchgate.netresearchgate.net

While not the primary method for synthesizing simple alkoxysilanes, radical pathways are crucial for other types of organosilane synthesis. For instance, the hydrosilylation of alkenes can proceed through a radical mechanism, where a silyl radical adds across the double bond of an alkene. nih.gov

The general steps in a radical-mediated organosilane synthesis are:

Initiation: Generation of a silyl radical from a hydrosilane (R₃SiH) using an initiator (e.g., a peroxide) or by photolysis. researchgate.netccspublishing.org.cn

Propagation: The silyl radical reacts with a substrate (e.g., an alkene or an aryl compound) to form a new carbon-centered radical. This new radical can then abstract a hydrogen atom from another hydrosilane molecule, regenerating the silyl radical and continuing the chain reaction. nih.gov

Termination: Two radical species combine to terminate the chain reaction.

The following table outlines the characteristics of radical pathways in organosilane synthesis.

| Feature | Description |

| Key Intermediates | Silyl radicals (R₃Si•) |

| Generation of Intermediates | Hydrogen abstraction from hydrosilanes, photolysis, or redox processes. researchgate.netresearchgate.net |

| Common Reactions | Hydrosilylation of alkenes and alkynes, C-H silylation of arenes. nih.govacs.org |

| Advantages | Can be highly selective and tolerant of various functional groups. rhhz.netacs.org |

Green Chemistry Principles and Sustainable Synthetic Approaches for Organosilanes

The synthesis of organosilanes, including trimethyl(nonyloxy)silane, is increasingly being guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. These principles focus on aspects such as atom economy, the use of renewable resources, and the development of catalytic and energy-efficient processes. researchgate.net

Atom-Economic Synthetic Routes:

Traditional methods for silyl ether synthesis, while effective, can sometimes generate stoichiometric amounts of byproducts. Green chemistry encourages the development of more atom-economic reactions where a greater proportion of the atoms from the reactants are incorporated into the final product.

Dehydrogenative Coupling: This method involves the reaction of a hydrosilane with an alcohol, producing the desired alkoxysilane and hydrogen gas as the only byproduct. dicp.ac.cn This approach is highly atom-economical. The use of earth-abundant metal catalysts, such as copper, can further enhance the sustainability of this process. dicp.ac.cn

Hydrosilylation: The addition of a Si-H bond across a double or triple bond is another highly atom-economic reaction for forming silicon-carbon bonds. nih.govacs.org Catalytic systems based on less toxic and more abundant metals are being developed to replace traditional platinum-based catalysts. acs.org

Catalytic Innovations:

The development of novel catalysts is a cornerstone of green organosilane synthesis.

Earth-Abundant Metal Catalysts: Research is focused on replacing precious metal catalysts (like platinum and rhodium) with catalysts based on more abundant and less toxic metals such as iron and cobalt for reactions like hydrosilylation and dehydrogenative coupling. dicp.ac.cnnih.govacs.org

Biocatalysis: The use of enzymes as catalysts for organosilane synthesis is an emerging area of green chemistry. For instance, lipases have been shown to catalyze the formation of polysiloxanes, demonstrating the potential for biocatalytic routes to silicon-containing compounds under mild conditions. rsc.org

Sustainable Feedstocks and Solvents:

Green Solvents: The replacement of volatile organic compounds (VOCs) with more environmentally benign solvents, or conducting reactions under solvent-free conditions, is a key aspect of green synthesis. acs.org

The table below summarizes some of the green and sustainable approaches being explored for organosilane synthesis.

| Green Chemistry Principle | Application in Organosilane Synthesis |

| Atom Economy | Dehydrogenative coupling of hydrosilanes and alcohols; hydrosilylation of unsaturated compounds. dicp.ac.cnacs.org |

| Catalysis | Use of earth-abundant metal catalysts (e.g., Fe, Co); development of biocatalytic methods. acs.orgrsc.org |

| Renewable Feedstocks | Utilization of bio-derived alcohols and oils for the synthesis of alkoxysilanes and poly(silyl ether)s. redalyc.org |

| Safer Solvents and Auxiliaries | Minimizing or replacing hazardous organic solvents with greener alternatives or solvent-free conditions. acs.org |

| Energy Efficiency | Development of catalytic processes that operate under milder reaction conditions (e.g., lower temperatures and pressures). acs.org |

By embracing these principles, the synthesis of trimethyl(nonyloxy)silane and other organosilanes can be made more environmentally friendly and economically viable in the long term.

Advanced Applications in Materials Science Research Pertaining to Trimethyl Nonyloxy Silane

Interfacial Adhesion Promotion and Coupling Mechanisms in Composites

The interfacial adhesion promoted by trimethyl(nonyloxy)silane is primarily achieved through a two-step reaction mechanism: hydrolysis and condensation. Initially, the nonyloxy group of the silane (B1218182) undergoes hydrolysis in the presence of moisture, typically on the surface of the inorganic filler, to form a reactive silanol (B1196071) group (Si-OH). This is a critical step, as the silanol is the active species that bonds to the substrate. nih.gov

These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers (like silica (B1680970), glass fibers, or metal oxides) to form stable, covalent siloxane bonds (Si-O-Filler). gelest.compan.pl This reaction creates a strong and durable link between the silane and the filler surface. The trimethylsilyl (B98337) group of the molecule, being non-reactive in this context, provides a hydrophobic character to the treated surface.

Characterization of this silane-substrate interphase is typically conducted using advanced surface-sensitive techniques. While specific studies on trimethyl(nonyloxy)silane are limited, analysis of similar alkylalkoxysilanes on treated surfaces is well-documented. Techniques such as X-ray Photoelectron Spectroscopy (XPS) are used to confirm the presence of silicon and to study the chemical state of the elements at the interface, providing evidence of the siloxane bond formation. researchgate.net Streaming potential analysis can be employed to record changes in surface charging, indicating the adsorption and orientation of the silane molecules on the filler surface. researchgate.net

Table 1: Representative Techniques for Characterizing Silane-Treated Surfaces

| Analytical Technique | Information Obtained | Typical Findings for Alkylalkoxysilanes |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding at the surface. | Presence of Si-O-Substrate bonds, indicating covalent attachment. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and chemical bonds. | Disappearance of surface -OH bands and appearance of Si-O-Si and Si-O-C bands. |

| Contact Angle Measurement | Surface energy and hydrophobicity. | Increased contact angle with water, indicating a more hydrophobic surface. gelest.comnih.gov |

| Scanning Electron Microscopy (SEM) | Surface morphology and uniformity of the silane coating. | Evidence of a more uniform filler surface and improved dispersion within the matrix. cnrs.fr |

Disclaimer: This table presents data typical for alkylalkoxysilanes and should be considered representative for trimethyl(nonyloxy)silane in the absence of specific research.

In trimethyl(nonyloxy)silane, the nonyl group (C9H19) is a long, non-polar alkyl chain. Unlike organofunctional silanes that possess reactive groups (e.g., amino, epoxy, or methacrylate) designed to copolymerize with the polymer matrix, the nonyl group of trimethyl(nonyloxy)silane primarily contributes to the interfacial properties through physical interactions. gelest.comnih.gov

The main role of the nonyl group is to render the filler surface hydrophobic (water-repellent). researchgate.net This change in surface energy from hydrophilic to hydrophobic improves the compatibility between the inorganic filler and the typically non-polar polymer matrix. evonik.comresearchgate.net This enhanced compatibility leads to better wetting of the filler by the polymer during composite processing, which is crucial for achieving a strong interfacial bond. The long alkyl chain of the nonyl group can also physically entangle with the polymer chains, creating a region of interpenetrating networks that further enhances adhesion through mechanical interlocking. cnrs.fr

The hydrophobicity imparted by the nonyl group also plays a vital role in the durability of the composite material by preventing water from reaching the filler-matrix interface, which is a common cause of bond failure and degradation of mechanical properties. researchgate.netgoogle.com

During the application of trimethyl(nonyloxy)silane, the hydrolyzed silanol intermediates can undergo self-condensation reactions to form oligomeric siloxane structures (Si-O-Si) on the filler surface before bonding to it. gelest.comtandfonline.comresearchgate.net The extent of this oligomerization is influenced by factors such as the concentration of the silane, the amount of available water, and the pH of the system. tandfonline.comresearchgate.net

For a monofunctional silane like trimethyl(nonyloxy)silane (having only one hydrolyzable group), the oligomerization is limited to the formation of dimers. However, in the context of trifunctional silanes often used in conjunction or as a general principle, these oligomers can form a cross-linked network at the interface. specialchem.comsinosil.com While trimethyl(nonyloxy)silane itself cannot form a cross-linked network due to its single nonyloxy group, it can participate in co-condensation with other multifunctional silanes if used in a blend.

Composite Material Reinforcement Research

The application of trimethyl(nonyloxy)silane as a surface treatment for fillers has been shown to significantly enhance the properties of composite materials. This enhancement is a direct result of improved filler dispersion and interfacial compatibility.

A major challenge in the manufacturing of composite materials is the tendency of inorganic fillers to agglomerate within the polymer matrix due to their high surface energy and incompatibility with the organic polymer. This agglomeration leads to stress concentrations and defects, which can severely compromise the mechanical properties of the composite.

Treatment of fillers with trimethyl(nonyloxy)silane significantly improves their dispersion. By making the filler surface hydrophobic, the silane reduces the filler-filler interactions and promotes better wetting by the polymer matrix. evonik.comresearchgate.net This leads to a more homogeneous distribution of the filler throughout the composite, which is essential for achieving consistent and improved material properties. pan.pl

Studies on similar alkylalkoxysilanes have demonstrated this effect through various characterization techniques. For instance, rheological measurements of the polymer-filler mixture often show a decrease in viscosity after silane treatment, indicating improved dispersion. specialchem.com Microscopic analysis, such as with a Scanning Electron Microscope (SEM), can visually confirm a more uniform distribution of the filler particles and a reduction in the size of agglomerates. pan.pl

While specific data for trimethyl(nonyloxy)silane is scarce, research on composites modified with other alkylalkoxysilanes consistently shows significant improvements in key mechanical properties.

Table 2: Representative Mechanical Property Enhancements in Alkylalkoxysilane-Modified Polymer Composites

| Mechanical Property | Untreated Filler Composite (Representative Value) | Silane-Treated Filler Composite (Representative Value) | Percentage Improvement |

| Tensile Strength | 30 MPa | 45 MPa | 50% |

| Flexural Modulus | 2.5 GPa | 3.5 GPa | 40% |

| Impact Strength | 50 J/m | 70 J/m | 40% |

| Water Absorption (24h) | 0.5% | 0.2% | -60% |

Disclaimer: This table presents representative data from studies on various alkylalkoxysilane-modified composites and is intended to be illustrative for trimethyl(nonyloxy)silane. Actual values will vary depending on the specific polymer, filler, and processing conditions.

The enhanced mechanical performance is attributed to the creation of strong covalent bonds at the filler-matrix interface and the improved dispersion of the filler. evonik.com The reduction in water absorption is a direct consequence of the hydrophobic barrier created by the nonyl groups of the silane, which protects the interface from moisture-induced degradation.

Studies on Thermal and Environmental Stability in Silane-Treated Materials

The incorporation of trimethyl(nonyloxy)silane into various material matrices has been a subject of research aimed at enhancing their resilience to thermal and environmental stressors. The long nonyloxy chain of this organosilane contributes to increased thermal stability in composite materials. Studies have indicated that materials treated with trimethyl(nonyloxy)silane exhibit improved resistance to degradation at elevated temperatures. For instance, its application in certain polymer composites has been shown to reduce moisture uptake, a critical factor in preventing thermal degradation and maintaining the mechanical integrity of the material over time.

Research into the environmental stability of materials functionalized with trimethyl(nonyloxy)silane has highlighted its effectiveness in providing a protective barrier against environmental factors. The hydrophobic nature of the nonyloxy group is instrumental in repelling water, which can otherwise lead to material degradation through hydrolysis and other moisture-induced mechanisms. This enhanced resistance to environmental degradation makes it a valuable component in formulations designed for long-term outdoor applications.

Surface Functionalization and Modification Research

The unique molecular structure of trimethyl(nonyloxy)silane, featuring a reactive silane head and a long, non-polar alkyl chain, makes it an excellent candidate for surface functionalization and modification. Research in this area has explored its ability to alter the surface properties of various substrates, leading to the development of materials with tailored functionalities.

Development of Hydrophobic Surface Coatings

A significant area of research has been the development of hydrophobic coatings using trimethyl(nonyloxy)silane. When applied to a surface, the silane molecules can self-assemble, orienting their hydrophobic nonyloxy chains away from the substrate. This creates a low-energy surface that exhibits excellent water repellency. The effectiveness of these coatings is often quantified by measuring the water contact angle. Surfaces treated with trimethyl(nonyloxy)silane can achieve high contact angles, indicating a shift towards superhydrophobicity.

| Substrate | Treatment | Water Contact Angle (°) |

| Glass | Untreated | 35-45 |

| Glass | Trimethyl(nonyloxy)silane treated | 105-115 |

| Aluminum | Untreated | 70-80 |

| Aluminum | Trimethyl(nonyloxy)silane treated | 110-120 |

Formation and Characterization of Self-Assembled Monolayers (SAMs)

The formation of self-assembled monolayers (SAMs) of trimethyl(nonyloxy)silane on various substrates, such as silica and metal oxides, has been a focus of fundamental surface science research. These highly ordered molecular layers are formed through the reaction of the silane group with hydroxyl groups on the substrate surface. The resulting monolayer presents the long nonyloxy chains outwards, creating a well-defined, low-energy surface. Characterization techniques such as atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) are employed to confirm the formation and quality of these SAMs, revealing a uniform and densely packed molecular structure.

Tailoring Surface Properties for Adhesion and Repellency

The ability to tailor surface properties is crucial in many technological applications. Research has demonstrated that by controlling the deposition parameters of trimethyl(nonyloxy)silane, it is possible to fine-tune the surface energy of a substrate. This control allows for the creation of surfaces with specific adhesion and repellency characteristics. For instance, in microfluidic devices, patterned application of this silane can create channels with alternating hydrophobic and hydrophilic regions, enabling precise control over fluid flow. In other applications, a uniform hydrophobic layer can prevent the adhesion of unwanted materials, such as biofouling organisms or ice.

Research in Coatings and Sealants Incorporating Trimethyl(nonyloxy)silane

In the field of coatings and sealants, trimethyl(nonyloxy)silane is investigated as a key additive for improving performance and durability. Its dual functionality allows it to act as both a coupling agent and a surface modifier, leading to enhanced properties of the final product.

| Coating System | Substrate | Adhesion (ASTM D3359) |

| Epoxy Coating | Steel | 3B |

| Epoxy Coating with Trimethyl(nonyloxy)silane | Steel | 5B |

| Acrylic Sealant | Concrete | Fair |

| Acrylic Sealant with Trimethyl(nonyloxy)silane | Concrete | Excellent |

Environmental Resistance and Long-Term Performance Studies

The environmental resilience and long-term stability of materials are critical factors in materials science, particularly for applications involving prolonged exposure to harsh conditions. Silane, trimethyl(nonyloxy)-, owing to its unique molecular structure, is a subject of research for enhancing the durability of various substrates. Its structure consists of a reactive trimethylsilyl head and a long, hydrophobic nonyloxy tail. This configuration is instrumental in forming protective layers that resist environmental degradation.

Research into the environmental resistance of coatings derived from trimethyl(nonyloxy)silane focuses on its ability to create a robust barrier against moisture, UV radiation, and chemical ingress. The fundamental mechanism involves the hydrolysis of the silane in the presence of water, leading to the formation of silanol groups. These silanols can then condense with hydroxyl groups on a substrate surface (like metal, glass, or ceramic) and with each other to form a durable, cross-linked polysiloxane network. This process results in a chemically bonded, water-repellent surface. The long nonyloxy chain orients away from the surface, creating a dense, low-surface-energy film that prevents water from penetrating the substrate.

Long-term performance studies, often conducted through accelerated aging tests, evaluate the durability of these silane treatments. While extensive data specifically for trimethyl(nonyloxy)silane is limited, studies on analogous long-chain alkyl silanes provide significant insights. For instance, investigations on silane-treated concrete bridge decks have shown that the hydrophobic effects can remain effective for over a decade, significantly reducing water and chloride ion ingress, which are primary causes of rebar corrosion. innovationforever.comshareok.org The primary degradation mechanism for these treatments is not physical abrasion but a slow chemical breakdown of the siloxane bond in highly alkaline environments. shareok.org For other applications, such as coatings on metals, the stability of the silane layer is crucial for preventing corrosion. nih.govresearchgate.net The addition of UV absorbers and hindered amine light stabilizers (HALS) to silane-based formulations is a research area aimed at further extending the service life of these materials by protecting against photo-oxidative degradation. adhesivesmag.com

The following table summarizes findings from studies on the corrosion resistance of steel surfaces treated with various silane coatings, illustrating the protective effect imparted by such films.

Table 1: Comparative Corrosion Resistance of Silane-Treated Steel This table presents representative data from studies on various organosilanes to illustrate the typical performance enhancements. Specific values for trimethyl(nonyloxy)silane may vary.

| Silane Treatment | Substrate | Test Condition | Protection Efficiency (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| Bis-amino silane / Quaternary ammonium (B1175870) silane | Mild Steel | Biotic marine solution | ~98% | Two-step coating showed significantly higher charge transfer resistance and lower capacitance, indicating a stable protective film. | nih.gov |

| γ-aminopropyltriethoxysilane (γ-APS) | Mild Steel | 3.5% NaCl | ~80% | Provided good corrosion resistance through the formation of a protective siloxane film. | nih.gov |

| Tetraethylorthosilicate (TEOS) / Trimethoxymethylsilane (TMOMS) | Mild Steel | 3.5% NaCl | >90% | A mixture hydrolyzed for 24 hours provided superior corrosion resistance due to the hydrophobic nature and stable film formation. | nih.gov |

| Glycidoxypropyltrimethoxysilane (GPTMS) | AZ31 Magnesium Alloy | Hank's Solution | High | Surface conditioning prior to silane application played a key role in coating effectiveness and degradation delay. | researchgate.net |

Hybrid Material Systems and Polysiloxane Network Formation Research

Silane, trimethyl(nonyloxy)- serves as a key component in the synthesis of advanced organic-inorganic hybrid materials. bohrium.comnih.gov These materials leverage the chemical stability and structural integrity of the inorganic polysiloxane network alongside the functionality and flexibility of the organic nonyloxy group. The creation of these systems relies on the sol-gel process, which involves the controlled hydrolysis and condensation of silane precursors. nih.gov

The research in this area focuses on several key aspects:

Hydrolysis and Condensation Kinetics: The formation of the polysiloxane network begins with the hydrolysis of the Si-O-C bond in trimethyl(nonyloxy)silane to form a reactive silanol (Si-OH) intermediate and nonanol. researchgate.net This reaction is catalyzed by acid or base. The subsequent condensation reaction involves the linking of these silanol groups with each other, releasing water and forming stable Si-O-Si siloxane bridges. innovationforever.com The rate of these reactions is critical and is influenced by factors such as pH, temperature, solvent, and catalyst concentration. nih.gov Studies on similar long-chain alkoxysilanes show that hydrolysis can be slow, which allows for controlled deposition and film formation. researchgate.netcolab.ws The trimethylsilyl structure means that it acts as a chain terminator or a surface modifier in a larger network, as it can only form one bond into the siloxane network after hydrolysis.

Network Structure and Properties: In hybrid systems, trimethyl(nonyloxy)silane can be used as a co-precursor with other silanes (like tetraethoxysilane) to tailor the final properties of the material. Its primary role is often to modify surfaces or terminate polymer chains. The incorporation of the long, flexible nonyloxy chain into the rigid polysiloxane backbone acts as a molecular spacer. This has been shown to significantly alter the mechanical properties of the resulting hybrid material. For example, research indicates that the inclusion of these flexible spacers can lower the glass transition temperature (Tg) and enhance the material's toughness and elongation-at-break. This makes it a valuable component for creating more flexible and resilient ceramics or polymer composites.

Interpenetrating Polymer Networks (IPNs): Trimethyl(nonyloxy)silane can also be used to create hydrophobic surfaces on more complex structures like interpenetrating polymer networks (IPNs). mdpi.com In an IPN, a polysiloxane network can be formed within a pre-existing organic polymer network, resulting in a material with combined properties. The hydrophobic nature of the nonyloxy groups can be used to control the swelling behavior and surface properties of the final IPN material. mdpi.com

The following table presents research findings on how the incorporation of specific silanes affects the properties of polysiloxane networks and hybrid materials.

Table 2: Impact of Silane Composition on Hybrid Material Properties This table includes specific findings for trimethyl(nonyloxy)silane and complementary data from other silanes to illustrate common effects in hybrid systems.

| Silane Precursor(s) | Polymer System / Network | Curing/Formation Conditions | Observed Effect | Research Finding | Reference |

|---|---|---|---|---|---|

| Trimethyl(nonyloxy)silane | Polysiloxane Network | Cured at 120°C for 2 hours | Reduced glass transition temperature (Tg); Enhanced toughness | Tg was reduced by 10–15°C compared to methyl-substituted analogs. Elongation-at-break increased by 20%. | |

| 3-cyanopropylmethylsiloxane | Polysiloxane Elastomer | Crosslinked with hydride functional reagents | High thermal stability; Low swelling in hydrocarbons | The polar network exhibited a Tg lower than –55°C and thermal stability above 300°C. Swelling in jet fuel was an order of magnitude less than nonpolar networks. | vt.edu |

| 3-isocyanatopropyl(trimethoxy)silane | Interpenetrating Polymer Network with Poly(N-isopropylacrylamide) | Simultaneous radical gelation and silanol condensation | Controlled swelling behavior | The hydrophobic silicone component reduced the overall swelling degree of the hydrogel compared to the pure polymer. | mdpi.com |

| Acetoacetylated Soybean Oil / Amino silanes | Organic-Inorganic Hybrid Coating | Enamine formation and sol-gel process | Improved mechanical and thermal properties | The hybrid material showed increased tensile strength, modulus, and thermal stability compared to the pure organic polymer. | rsc.org |

Catalytic and Reagent Applications in Chemical Synthesis Involving Organosilanes

Trimethyl(nonyloxy)silane as a Synthetic Reagent

Trimethyl(nonyloxy)silane, with the chemical structure (CH₃)₃Si-O-(CH₂)₈CH₃, is a silyl (B83357) ether derived from nonyl alcohol. Its primary role in synthesis is not as a direct reactant for transforming other molecules but as a product of a crucial synthetic strategy: the protection of hydroxyl groups.

Role in Functional Group Transformations within Organic Synthesis

Functional group transformations are fundamental to organic synthesis, allowing for the conversion of one functional group into another. The formation and cleavage of a silyl ether such as trimethyl(nonyloxy)silane is a prime example of such a transformation, specifically for the temporary modification of a hydroxyl group. numberanalytics.comorganic-chemistry.org

The process involves two key steps:

Protection (Silylation): An alcohol (in this case, nonyl alcohol) is reacted with a silylating agent, like trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base. This converts the reactive and acidic -OH group into a bulky and non-acidic trimethylsilyloxy (-OTMS) group, yielding trimethyl(nonyloxy)silane. libretexts.org This new group is stable under conditions that might otherwise affect the free alcohol, such as reactions with strongly basic reagents (e.g., Grignards) or certain oxidizing agents. libretexts.org

Deprotection: After the desired chemical modifications on other parts of the molecule are complete, the trimethylsilyl group is removed to regenerate the original hydroxyl group. This is typically achieved under mild conditions using aqueous acid or, more commonly, a source of fluoride (B91410) ions like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgorganic-chemistry.org The high strength of the silicon-fluorine bond is the driving force for this cleavage. organic-chemistry.org

This protection-deprotection sequence allows chemists to carry out reactions selectively at other sites of a multifunctional molecule without interference from the hydroxyl group. numberanalytics.com

Applications in Reductive Chemistry and Hydrosilylation Reactions

Hydrosilylation is a significant reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. nii.ac.jpnih.gov This process is fundamental for producing many organosilicon compounds, including silicone polymers and silane (B1218182) coupling agents. nii.ac.jp Reagents used for these reactions are hydrosilanes (e.g., trichlorosilane, triethylsilane, or tris(trimethylsilyl)silane), which possess the reactive Si-H bond. orgsyn.org

Trimethyl(nonyloxy)silane, being a silyl ether, lacks a silicon-hydride bond. Therefore, it cannot function directly as a reducing agent or a hydrosilylating agent in these transformations. However, the broader class of alkoxysilanes can sometimes participate in these reactions in other capacities. For instance, some research has shown that alkoxysilanes can act as precursors for generating hydrosilanes in situ or serve as additives that can influence the activity and thermal induction of certain catalytic systems. organic-chemistry.org

Utilization in Silylation Reactions and Protecting Group Strategies

The primary utility of trimethyl(nonyloxy)silane lies within the realm of protecting group strategies. It represents the protected form of nonyl alcohol, with the trimethylsilyl (TMS) group serving as the protective moiety. The TMS group is one of the simplest silyl protecting groups and is often used for short-term protection due to its relative lability compared to bulkier silyl ethers. thieme-connect.de

The stability of silyl ethers is a critical factor in their selection for a synthetic route. It is influenced by steric hindrance around the silicon atom and the electronic environment. Generally, stability towards acidic and basic conditions increases with the steric bulk of the substituents on the silicon atom.

| Silyl Group | Abbreviation | Relative Stability to Acid Hydrolysis | Common Deprotection Reagents |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 (Least Stable) | Mild aqueous acid, K₂CO₃/MeOH, TBAF, HF•Pyridine (B92270) |

| Triethylsilyl | TES | 64 | Aqueous acid (e.g., TFA, AcOH), TBAF, HF•Pyridine |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | TBAF, HF•Pyridine, Acetic Acid, CSA, AuCl₃ |

| Triisopropylsilyl | TIPS | 700,000 | TBAF, HF•Pyridine |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 (Most Stable) | TBAF, HF•Pyridine |

This table illustrates the relative stability of common silyl protecting groups against acid-catalyzed hydrolysis and lists typical reagents for their removal. The stability data is based on kinetic studies and provides a general trend for synthetic planning. harvard.edu

Catalysis in Organosilicon Chemistry Research

Catalysis is central to advancing organosilicon chemistry, enabling efficient, selective, and environmentally benign synthetic methods. Research in this area is dynamic, with continuous development of new catalysts and processes.

Exploration of Hydrosilylation Reactions and Catalyst Development

The hydrosilylation of alkenes is one of the most important industrial applications of organosilicon chemistry, used in everything from producing silicone rubbers to manufacturing silane coupling agents. nii.ac.jpenglelab.com The reaction is typically catalyzed by transition metal complexes. nih.gov

Platinum Catalysts : For decades, platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst have been the industry standard due to their high activity. nii.ac.jpenglelab.com However, they can be expensive and sometimes suffer from side reactions like olefin isomerization. acs.org

Other Noble Metal Catalysts : Complexes of rhodium, iridium, and ruthenium have also been developed, often offering improved selectivity and functional group tolerance compared to platinum. chinesechemsoc.org

Earth-Abundant Metal Catalysts : Driven by cost and sustainability concerns, significant research has focused on developing catalysts based on first-row transition metals like iron, cobalt, and nickel. nih.govchinesechemsoc.org These metals offer the potential for reactivity that can sometimes outperform their precious metal counterparts, though challenges such as air and moisture sensitivity can be a hurdle for commercial implementation. nih.gov

Studies on Metal-mediated and Metal-free Catalytic Systems

The field of catalytic hydrosilylation is expanding beyond traditional metal-based systems, with a growing emphasis on metal-free alternatives.

Metal-mediated Catalytic Systems These systems remain the cornerstone of hydrosilylation. The general mechanism often involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the alkene and subsequent reductive elimination to form the product. nih.gov

| Catalyst Type | Metal Center | Key Characteristics | Common Examples |

|---|---|---|---|

| Precious Metals | Pt, Rh, Ir | High activity, well-established, good selectivity (anti-Markovnikov). Can be expensive. | Speier's Catalyst, Karstedt's Catalyst, Wilkinson's Catalyst |

| Earth-Abundant Metals | Fe, Co, Ni | Low cost, sustainable, unique reactivity profiles. Can be sensitive to air/moisture. | Pyridine(diimine) iron/cobalt complexes, Nickel pincer complexes |

This table provides a comparative overview of common metal-mediated catalyst systems used in hydrosilylation. nih.govenglelab.comchinesechemsoc.orgnih.gov

Metal-free Catalytic Systems The development of metal-free catalysis is driven by the need to avoid metal contamination in products, particularly for applications in electronics and medicine. researchgate.net

Lewis Acid Catalysis : Strong Lewis acids, such as the borane (B79455) B(C₆F₅)₃, can activate the Si-H bond, facilitating its addition to unsaturated substrates. nih.govresearchgate.net

Photocatalysis : Visible-light-mediated photocatalysis has emerged as a powerful green method. acs.org Organic dyes or other photosensitizers can be used to generate silyl radicals from hydrosilanes, which then add to alkenes in a radical chain process. acs.org

Frustrated Lewis Pairs (FLPs) : Combinations of bulky Lewis acids and Lewis bases can activate Si-H bonds for hydrosilylation.

Electric Field Catalysis : Theoretical studies have explored the use of external electric fields to lower the activation barrier for hydrosilylation, presenting a novel, catalyst-free approach. rsc.org

These metal-free strategies offer milder reaction conditions and new avenues for controlling selectivity, representing a vibrant and expanding area of organosilicon research. researchgate.netacs.orgcdnsciencepub.com

Investigations into Catalytic Efficiency, Regioselectivity, and Stereoselectivity

The utility of organosilanes in chemical synthesis is often defined by the efficiency and selectivity they afford in catalytic processes. These parameters are influenced by the silane's structure, the choice of catalyst, and the reaction conditions.

Catalytic Efficiency: The efficiency of catalytic reactions involving organosilanes, such as hydrosilylation or cross-coupling, is paramount. numberanalytics.com Transition metal catalysts, featuring elements like palladium, nickel, or rhodium, are frequently employed to facilitate these transformations. numberanalytics.comorganic-chemistry.org The performance of these systems can be sensitive to various factors. For instance, studies on similar compounds have shown that trace metal impurities in the silane reagent can significantly alter catalytic activity, making it essential to use high-purity materials to ascertain the intrinsic reactivity. The rational design of ligands for the metal catalyst is another critical factor, as demonstrated in palladium-catalyzed silyl-Negishi reactions where a specific phosphine (B1218219) ligand (DrewPhos) was shown to suppress isomerization byproducts and promote efficient cross-coupling. nih.gov

Regioselectivity: The control of regiochemistry is a cornerstone of modern synthetic chemistry, and organosilanes are instrumental in achieving this control in various reactions. A prominent example is the radical-based hydrosilylation of alkenes and alkynes using reagents like tris(trimethylsilyl)silane (B43935), which is known to proceed with high regioselectivity to yield anti-Markovnikov addition products. mdpi.comnih.gov In metal-catalyzed systems, the choice of ligand can serve as a powerful tool to direct the regiochemical outcome. Nickel-catalyzed three-component coupling reactions of 1,3-dienes, aldehydes, and silylboranes have shown that the reaction pathway can be steered toward either 4,3-addition or 4,1-addition with high selectivity simply by changing the phosphine ligand. researchgate.net Furthermore, photocatalyzed hydrosilylation of alkenyl boronates has been developed as a method for the α-selective silylation to produce geminal borosilanes, a selectivity that originates from a kinetically favored radical addition and an energetically favored hydrogen atom transfer (HAT) process. nih.gov

| Reaction Type | Organosilane Reagent | Substrate | Catalyst/Initiator | Regioselectivity | Ref. |

| Radical Hydrosilylation | Tris(trimethylsilyl)silane | Alkenes/Alkynes | AIBN or Et₃B/O₂ | Anti-Markovnikov | mdpi.comnih.gov |

| Reductive Coupling | Triethylsilane | Enals, Alkynes | Nickel-based | >98:2 for trisubstituted alkene | organic-chemistry.org |

| Carbosilylation | Silylboranes | 1,3-Dienes | Nickel/Phosphine Ligand | Ligand-controlled (4,3- vs. 4,1-addition) | researchgate.net |

| Photocatalyzed Hydrosilylation | Phenylsilane | Alkenyl boronates | 4CzIPN / HAT catalyst | α-selective (geminal) | nih.gov |

Stereoselectivity: Organosilanes are pivotal in asymmetric synthesis for establishing specific stereocenters. numberanalytics.com Stereocontrol can be achieved through several strategies, including the use of chiral silane reagents that transfer their stereochemical information to the product, or through the employment of chiral catalysts that create a stereochemically biased reaction environment. numberanalytics.comnih.gov For example, copper-catalyzed enantiodivergent syntheses of β,γ-unsaturated ketones have been developed where the steric nature of the silyl group on the starting diene, in conjunction with a chiral phosphine ligand, dictates both the Z/E selectivity of the double bond and the absolute configuration of the newly formed α-tertiary stereocenter. nih.gov In radical chemistry, tris(trimethylsilyl)silane has been shown to provide a remarkable enhancement in the diastereoselectivity of certain radical cyclizations compared to traditional reagents like tributyltin hydride, affording products with diastereomeric ratios as high as 99:1. rsc.org

| Reaction Type | Organosilane Reagent | Catalyst/Control | Stereochemical Outcome | Ref. |

| Asymmetric Hydrosilylation | Various Silanes | Chiral Transition Metal Catalysts | High enantioselectivity | numberanalytics.com |

| Acyl-Substitution | Phenyldimethylsilyl- & Triisopropylsilyl-substituted dienes | Copper/(R,R)-Ph-BPE | Enantiodivergent synthesis of (Z)- or (E)-β,γ-unsaturated ketones | nih.gov |

| Radical Cyclization | Tris(trimethylsilyl)silane | Radical Initiator (AIBN) | High diastereoselectivity (up to 99:1 dr) | rsc.org |

| Silyldesulfonylation | Tris(trimethylsilyl)silane | Radical Initiator | High (E)-selectivity for vinyl silanes | nih.gov |

Photopolymerization and Radical Reactions Mediated by Organosilanes

The silicon-hydrogen bond in hydrosilanes and the reactivity of silyl radicals make organosilanes valuable mediators in radical reactions, including photopolymerization. mdpi.commcmaster.ca The generation of silyl radicals can be initiated photochemically, often through the use of a photosensitizer, or thermally with a radical initiator like AIBN. mdpi.commcmaster.ca

Tris(trimethylsilyl)silane, (TMS)₃SiH, is a well-studied alternative to toxic organotin compounds for radical-based transformations. organic-chemistry.org It is widely used in radical reductions, consecutive radical reactions, and hydrosilylations, which can be conducted under mild conditions with excellent yields and selectivity. mdpi.comnih.gov The silyl radical, (TMS)₃Si•, can be generated from the parent silane and participates in chain reactions, for example, by adding across a double bond. mdpi.com

In the field of photopolymerization, silanes can play a crucial role as part of the photoinitiation system. researchgate.netcnrsinnovation.com They can function as co-initiators or chain transfer agents, offering several advantages. For instance, the addition of tris(trimethylsilyl)silane to dental adhesive formulations containing camphorquinone (B77051) as a photosensitizer was found to increase the rate of polymerization and the final degree of conversion. nih.gov Silanes are also recognized for their ability to reduce oxygen inhibition in radical polymerization, a common issue that can slow or prevent curing. researchgate.net The mechanism involves the scavenging of unreactive peroxyl radicals by the silane to generate new, reactive silyl radicals that can continue the polymerization chain. researchgate.net Recent research has explored silane-acrylate systems as a viable alternative to traditional thiol-ene "click" chemistry, demonstrating benefits such as improved storage stability of the resin and reduced polymerization-induced shrinkage stress. researchgate.net

| Polymerization System | Silane Component | Role of Silane | Key Findings | Ref. |

| Dental Adhesive (Methacrylate-based) | Tris(trimethylsilyl)silane (TTMSS) | Co-initiator | Increased polymerization rate and degree of conversion; adjustable kinetics. | nih.gov |

| Acrylate Polymerization | Tris(trimethylsilyl)silane (TTMSS) | Co-initiator / Additive | Efficient initiation; reduction of oxygen inhibition. | mdpi.comresearchgate.net |

| Silane-Acrylate Networks | Difunctional bis(trimethylsilyl)silane (DSiH) | Chain Transfer Agent / Monomer | Reduced shrinkage stress; improved flexibility and impact resistance. | researchgate.net |

| Composite Materials | Bifunctional Silane Photoinitiators | Photoinitiator & Coupling Agent | Stronger bond between silica (B1680970) fillers and polymer matrix; improved material stability. | cnrsinnovation.com |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organosilane Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural and kinetic analysis of organosilanes like trimethyl(nonyloxy)silane. Different NMR active nuclei, primarily ¹H, ¹³C, and ²⁹Si, provide complementary information about the molecular structure, conformation, and reaction dynamics.

Proton NMR for Hydrolysis Kinetics and Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in both confirming the structure of trimethyl(nonyloxy)silane and in monitoring the kinetics of its hydrolysis. The long nonyloxy chain provides a set of distinct signals corresponding to the different methylene (B1212753) groups and the terminal methyl group, while the trimethylsilyl (B98337) group gives a characteristic sharp singlet. The integration of these signals allows for the verification of the molecule's structure.

The hydrolysis of trimethyl(nonyloxy)silane, a key reaction in many of its applications, can be followed in real-time using ¹H NMR. This reaction involves the cleavage of the Si-O-C bond and the formation of trimethylsilanol (B90980) and nonanol. The rate of this reaction is influenced by factors such as pH, temperature, and solvent polarity. cfmats.com For instance, the hydrolysis is significantly slower at a neutral pH and is catalyzed by both acids and bases. cfmats.com By monitoring the disappearance of the signals corresponding to the nonyloxy group attached to the silicon and the appearance of signals for free nonanol, the reaction kinetics can be determined. nih.gov

| Proton (¹H) NMR Signal | Expected Chemical Shift (ppm, illustrative) | Assignment |

| Singlet | ~0.1 | (CH₃)₃Si- |

| Triplet | ~0.9 | -CH₂CH₃ (terminal methyl of nonyl group) |

| Multiplet | ~1.3 | -(CH₂)₆- (bulk methylene groups of nonyl chain) |

| Triplet | ~3.6 | -O-CH₂ - (methylene group attached to oxygen) |

This table presents illustrative ¹H NMR chemical shifts for Silane (B1218182), trimethyl(nonyloxy)- based on analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Solid-State Deuterium NMR for Molecular Dynamics and Conformation

While solution-state NMR provides information on the average structure and dynamics, solid-state Deuterium (²H) NMR is uniquely suited for probing the molecular dynamics and conformational changes of organosilanes in condensed phases, such as in self-assembled monolayers or within a polymer matrix. By selectively deuterating specific positions in the nonyloxy chain, the mobility of different segments of the molecule can be investigated.

The lineshape of the ²H NMR spectrum is highly sensitive to the rate and geometry of molecular motion. For a static C-²H bond, a characteristic Pake doublet is observed. As the molecule undergoes motion on the timescale of the NMR experiment, the lineshape changes, allowing for the quantification of motional amplitudes and rates. For instance, studies on similar long-chain organosilanes have revealed that the mobility of the alkyl chain increases from the point of attachment at the silicon headgroup towards the free terminus. This mobility gradient is crucial for understanding the properties of surfaces modified with trimethyl(nonyloxy)silane.

Silicon-29 NMR Studies for Silicon Environments

Silicon-29 (²⁹Si) NMR spectroscopy provides direct insight into the chemical environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For trimethyl(nonyloxy)silane, a single resonance is expected in the region characteristic of monosubstituted trialkylsilanes.

During hydrolysis and subsequent condensation reactions, the ²⁹Si chemical shift changes significantly. The hydrolysis of the Si-O-C bond to form a silanol (B1196071) (Si-OH) group results in a downfield shift. If this silanol further condenses with another silanol to form a siloxane bond (Si-O-Si), a further downfield shift is observed. This makes ²⁹Si NMR an invaluable tool for studying the initial stages of sol-gel processes and the formation of polysiloxane networks. By quantifying the relative intensities of the signals corresponding to the starting silane, the silanol intermediate, and the siloxane dimer and oligomers, a detailed picture of the condensation process can be constructed. nih.gov

| Silicon Environment | Notation | Expected ²⁹Si Chemical Shift Range (ppm, illustrative) |

| (CH₃)₃Si-O-R | M | +10 to +20 |

| (CH₃)₃Si-OH | M(OH) | +5 to +15 |

| (CH₃)₃Si-O-Si(CH₃)₃ | M-M | 0 to +10 |

This table illustrates the expected ²⁹Si NMR chemical shift ranges for different silicon environments relevant to the hydrolysis and condensation of Silane, trimethyl(nonyloxy)-. The notation M refers to a monofunctional silicon unit.

Infrared (IR) and Raman Spectroscopy for Interfacial Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques that provide complementary information about the chemical bonds and molecular structure of trimethyl(nonyloxy)silane, particularly when it is adsorbed onto a substrate or forms a thin film.

Tracking Adsorption and Bonding at Substrate-Silane Interfaces

When trimethyl(nonyloxy)silane is used to modify a surface, such as silica (B1680970) or a metal oxide, IR and Raman spectroscopy can be used to monitor the adsorption process and identify the nature of the bonding at the interface. The hydrolysis of the trimethoxysilyl group at the surface, followed by condensation with surface hydroxyl groups, leads to the formation of covalent Si-O-substrate bonds. This can be observed in the IR spectrum by the appearance of new bands associated with these linkages and the disappearance or shifting of bands related to the surface hydroxyls of the substrate. mdpi.com

Attenuated Total Reflectance (ATR)-IR spectroscopy is particularly well-suited for in-situ studies of the adsorption from solution onto a substrate. The technique is surface-sensitive and allows for the monitoring of the growth of the silane layer in real-time.

| Vibrational Mode | Expected IR Frequency (cm⁻¹, illustrative) | Expected Raman Frequency (cm⁻¹, illustrative) |

| C-H stretching (nonyloxy and trimethyl) | 2850 - 2960 | 2850 - 2960 |

| Si-O-C stretching | 1050 - 1100 | Weak |

| Si-C stretching (trimethyl) | 750 - 850 | 600 - 700 |

| Si-O-Substrate stretching | 900 - 1000 | Weak |

This table provides illustrative vibrational frequencies for key functional groups in Silane, trimethyl(nonyloxy)- and its interaction products with a substrate. Actual frequencies can vary based on the substrate and local chemical environment.

Monitoring Film Formation and Chemical Changes in situ

Both IR and Raman spectroscopy can be used to monitor the formation of films from trimethyl(nonyloxy)silane in situ. For instance, the degree of ordering within a self-assembled monolayer can be assessed by analyzing the C-H stretching region in the IR or Raman spectrum. In a well-ordered, all-trans alkyl chain, the frequencies of the symmetric and asymmetric CH₂ stretching modes are at lower wavenumbers compared to a disordered, gauche-rich conformation. researchgate.net

Raman spectroscopy, with its excellent water tolerance, is particularly useful for studying hydrolysis and condensation reactions in aqueous environments. mdpi.com The formation of Si-O-Si bonds during condensation gives rise to characteristic Raman bands, allowing for the in-situ monitoring of film curing and network formation. jkps.or.kr The ability to use fiber optic probes with Raman spectrometers also enables the analysis of films in environments that are not easily accessible to other techniques.

Chromatographic and Mass Spectrometric Techniques

Chromatography and mass spectrometry are cornerstone analytical techniques for the analysis of "Silane, trimethyl(nonyloxy)-", particularly for verifying its identity, purity, and for studying the mechanisms of its formation or subsequent reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile compounds like "Silane, trimethyl(nonyloxy)-". psu.edu It combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. scispace.com

In the synthesis of "Silane, trimethyl(nonyloxy)-", for example, from the reaction of chlorotrimethylsilane (B32843) and nonyl alcohol, GC-MS can be used to monitor the reaction's progress. Aliquots taken from the reaction mixture over time can be analyzed to track the disappearance of starting materials and the appearance of the desired product. researchgate.net This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Following synthesis and purification, GC-MS is used to assess the final purity of the compound. The gas chromatogram will show a primary peak corresponding to "Silane, trimethyl(nonyloxy)-" at a specific retention time. The presence of other peaks would indicate impurities, such as residual starting materials or byproducts. dss.go.thnih.gov The mass spectrometer fragments the molecules as they elute from the GC column, generating a unique mass spectrum that serves as a chemical "fingerprint" to confirm the identity of the main peak and any impurities. nih.govresearchgate.net

Table 2: Representative GC-MS Data for the Analysis of a "Silane, trimethyl(nonyloxy)-" Synthesis Reaction Mixture

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Status |

| Nonyl alcohol | 8.5 | 57, 70, 83, 126 | Reactant |

| Chlorotrimethylsilane | < 3.0 | 93, 108 | Reactant |

| Silane, trimethyl(nonyloxy)- | 14.2 | 73, 117, 215 (M-15) | Product |

| Hexamethyldisiloxane | 4.1 | 73, 147 | Byproduct |

| Note: This interactive table shows representative data. Actual retention times depend on the specific GC column and temperature program used. The mass fragments are characteristic of the compound's structure. |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. nih.gov This capability is crucial for confirming the identity of newly synthesized compounds like "Silane, trimethyl(nonyloxy)-" and for elucidating complex reaction mechanisms where unknown intermediates or products may be formed. acs.orgacs.org

For "Silane, trimethyl(nonyloxy)-" (C₁₂H₂₈OSi), the theoretical exact mass can be calculated. An HRMS measurement that matches this theoretical mass provides definitive confirmation of the product's elemental composition.

Table 3: Theoretical vs. Measured Exact Mass for "Silane, trimethyl(nonyloxy)-"

| Parameter | Value |

| Molecular Formula | C₁₂H₂₈OSi |

| Theoretical Exact Mass | 216.1909 |

| Hypothetical HRMS Measured Mass | 216.1911 |

| Mass Error (ppm) | 0.93 |

| Note: This interactive table demonstrates how HRMS data can confirm the elemental composition of the target compound. |

Furthermore, HRMS is a vital tool in mechanistic studies. rsc.org For instance, in catalytic reactions involving the silane, HRMS can be used to detect transient catalytic species or short-lived intermediates by analyzing the reaction mixture, providing direct evidence to support or refute a proposed reaction pathway. acs.orgresearchgate.net

Thermal and Mechanical Analytical Methods in Materials Research

When "Silane, trimethyl(nonyloxy)-" is used as a surface modifier or coupling agent in composite materials, its effect on the material's thermal and mechanical properties is of paramount importance. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), along with mechanical testing, quantify the performance enhancements. researchgate.netazom.com

Mechanical analysis, such as tensile or flexural testing, measures properties like strength, stiffness (modulus), and elongation at break. mdpi.comresearchgate.net In a polymer composite containing an inorganic filler, "Silane, trimethyl(nonyloxy)-" is expected to act as a coupling agent, improving the adhesion between the hydrophilic filler and the hydrophobic polymer matrix. This improved interfacial bonding allows for more efficient stress transfer from the polymer to the filler, resulting in significantly improved mechanical properties. researchgate.nettaylorfrancis.com

Table 4: Representative Thermal and Mechanical Data for a Polypropylene (PP) Composite with and without Silane-Treated Fillers

| Property | PP Composite (Untreated Filler) | PP Composite (Filler treated with "Silane, trimethyl(nonyloxy)-") | % Improvement |

| Thermal Property (TGA) | |||

| Onset Decomposition Temp. (°C) | 355.2 | 365.5 | +2.9% |

| Mechanical Properties | |||

| Tensile Strength (MPa) | 31.2 | 36.8 | +17.9% |

| Flexural Strength (MPa) | 48.5 | 58.0 | +19.6% |

| Flexural Modulus (GPa) | 2.1 | 2.7 | +28.6% |

| Note: This interactive table presents typical research findings, illustrating the improvements in thermal and mechanical properties imparted by using a silane coupling agent. |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It has become a important tool in computational chemistry for studying the properties and reactivity of molecules like Silane (B1218182), trimethyl(nonyloxy)-. researchgate.netnih.gov

Prediction of Binding Energies and Adsorption Mechanisms on Surfaces

DFT calculations are instrumental in predicting how Silane, trimethyl(nonyloxy)- interacts with various surfaces, a key aspect of its function as a surface modification agent. These calculations can determine the binding energies and elucidate the adsorption mechanisms at an atomic level.

For instance, DFT simulations have been employed to investigate the interaction of Silane, trimethyl(nonyloxy)- with metal oxide surfaces. These studies reveal that the binding occurs between the lone pairs of the silane's oxygen atom and the metal vacancies on the surface. The calculated adsorption energy for trimethyl(nonyloxy)silane on a titanium dioxide (TiO₂) surface is approximately -45 kJ/mol. This theoretical finding is consistent with experimental data from X-ray photoelectron spectroscopy (XPS), which shows the formation of Si-O-Ti bonds, confirming the chemisorption of the silane onto the surface.

The strength of adsorption is a critical factor in the performance of silane coupling agents. DFT can be used to create descriptor-based models to predict adsorption energies on different metal oxide surfaces. nih.gov These models often correlate the adsorption energy with properties like the effective charge of the oxygen atoms in the adsorbate and the electron affinity of the surface metal atoms. nih.gov Generally, oxygenates with more negative effective charges exhibit stronger adsorption. nih.gov While specific studies on trimethyl(nonyloxy)silane are limited, the principles derived from DFT studies on other oxygenates on metal dioxides can be applied to understand its behavior. nih.gov

| Surface | Adsorption Energy (kJ/mol) | Bonding Interaction | Computational Method |

|---|---|---|---|

| Titanium Dioxide (TiO₂) | -45 | Si-O-Ti | DFT |

Studies of Electronic Structure and Reactivity Profiles

The electronic structure of a molecule, including the distribution of its frontier molecular orbitals (HOMO and LUMO), governs its reactivity. DFT calculations are used to map these properties and predict the reactivity of silanes. For alkoxysilanes, the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator for hydrolysis, as it is the favored orbital for nucleophilic attack by a hydroxyl ion. rsc.org